molecular formula C16H18N2O4S B401630 N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide CAS No. 19837-90-2

N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B401630
CAS No.: 19837-90-2
M. Wt: 334.4g/mol
InChI Key: UZJDFQZICYJVPS-UHFFFAOYSA-N
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Description

N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an amino sulfonyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide typically involves the reaction of 4-ethoxyaniline with sulfonyl chloride to form the intermediate sulfonamide. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction times can enhance the yield and purity of the product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)acetamide: Lacks the sulfonyl group, which may result in different reactivity and biological activity.

    N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical and biological properties.

    N-(4-{[(4-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide: Similar structure but with a different arrangement of functional groups, which may affect its reactivity and applications.

Uniqueness

N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile intermediate in the synthesis of various derivatives and products.

Properties

IUPAC Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-22-15-8-4-14(5-9-15)18-23(20,21)16-10-6-13(7-11-16)17-12(2)19/h4-11,18H,3H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJDFQZICYJVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353641
Record name ZINC00191061
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19837-90-2
Record name N-[4-[[(4-Ethoxyphenyl)amino]sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19837-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZINC00191061
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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